molecular formula C8H17N3OS3 B2811225 2-[2,2-bis(ethylsulfanyl)acetyl]-N-methyl-1-hydrazinecarbothioamide CAS No. 338394-31-3

2-[2,2-bis(ethylsulfanyl)acetyl]-N-methyl-1-hydrazinecarbothioamide

Cat. No.: B2811225
CAS No.: 338394-31-3
M. Wt: 267.42
InChI Key: SECNJEPFNVWRLH-UHFFFAOYSA-N
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Description

2-[2,2-bis(ethylsulfanyl)acetyl]-N-methyl-1-hydrazinecarbothioamide is a complex organic compound with a unique structure that includes both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 2-[2,2-bis(ethylsulfanyl)acetyl]-N-methyl-1-hydrazinecarbothioamide typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

2-[2,2-bis(ethylsulfanyl)acetyl]-N-methyl-1-hydrazinecarbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has been studied for its potential applications in scientific research. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique chemical properties. Additionally, it could be used in industrial applications where specific chemical reactivity is required.

Mechanism of Action

The mechanism of action of 2-[2,2-bis(ethylsulfanyl)acetyl]-N-methyl-1-hydrazinecarbothioamide involves its interaction with molecular targets and pathways in biological systems. The specific pathways and targets depend on the context in which the compound is used, but it generally involves the modulation of biochemical processes through its chemical reactivity.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[2,2-bis(ethylsulfanyl)acetyl]-N-methyl-1-hydrazinecarbothioamide is unique due to its specific combination of sulfur and nitrogen atoms. Similar compounds may include other hydrazinecarbothioamides or sulfur-containing organic molecules. The uniqueness of this compound lies in its specific structure and the resulting chemical properties.

Properties

IUPAC Name

1-[[2,2-bis(ethylsulfanyl)acetyl]amino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3OS3/c1-4-14-7(15-5-2)6(12)10-11-8(13)9-3/h7H,4-5H2,1-3H3,(H,10,12)(H2,9,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECNJEPFNVWRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C(=O)NNC(=S)NC)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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